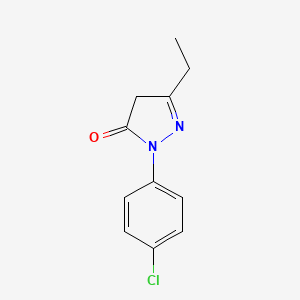

1-(4-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-ethyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-2-9-7-11(15)14(13-9)10-5-3-8(12)4-6-10/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRHEJFKBYAOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=O)C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazolones

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions

Major Products: The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and oxidized pyrazolone compounds .

Scientific Research Applications

1-(4-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-Chlorophenoxyacetic acid: A synthetic pesticide with similar structural features.

5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (Yucasin): An inhibitor of auxin biosynthesis in plants.

Benzo[d][1,2,3]triazol-1-yl-pyrazole-based derivatives: Compounds with similar pyrazole structures used in various applications .

Uniqueness: 1-(4-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one stands out due to its unique combination of a chlorophenyl group and a pyrazolone ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse scientific research and industrial applications .

Biological Activity

1-(4-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which allows it to interact with various biological targets. The following sections will provide an overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.

The chemical formula for this compound is with a molecular weight of 222.67 g/mol. The compound features a chlorinated phenyl group, which contributes to its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 222.67 g/mol |

| IUPAC Name | 2-(3-chlorophenyl)-5-ethyl-4H-pyrazol-3-one |

| Appearance | Powder |

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from pyrazoles have shown effective inhibition against various bacterial strains, including E. coli and S. aureus. In a notable study, the minimum inhibitory concentration (MIC) for selected pyrazole derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial activity .

Case Study:

A series of synthesized pyrazole derivatives were tested for their antimicrobial efficacy. Among these, one compound demonstrated a 76% inhibition rate against tumor necrosis factor (TNF-α) at a concentration of 10 µM, comparable to the standard drug dexamethasone .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that certain pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6) and TNF-α. For example, a derivative exhibited up to 93% IL-6 inhibitory activity at concentrations similar to established anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by the substituents on the pyrazole ring. The presence of halogenated phenyl groups appears to enhance antimicrobial and anti-inflammatory activities. The chlorinated phenyl group in this compound is particularly relevant as it increases the lipophilicity and bioavailability of the compound.

Q & A

What are the established synthetic methodologies for 1-(4-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one?

Answer:

The synthesis typically involves cyclocondensation or Vilsmeier–Haack reactions. A common approach is the condensation of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones. For example, describes the Vilsmeier–Haack reaction to prepare pyrazolone derivatives, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergoes formylation in the presence of phosphoryl chloride (POCl₃) and dimethylformamide (DMF). Modifying this protocol by substituting the methyl group with an ethyl moiety and introducing a 4-chlorophenyl substituent can yield the target compound .

Key Steps:

- Use of POCl₃/DMF for regioselective formylation.

- Optimization of reaction time (typically 6–8 hours at 80–90°C).

- Purification via column chromatography using ethyl acetate/hexane gradients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.